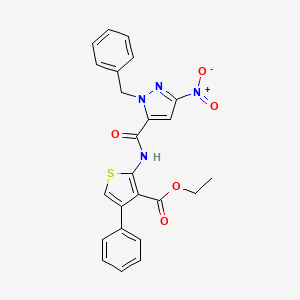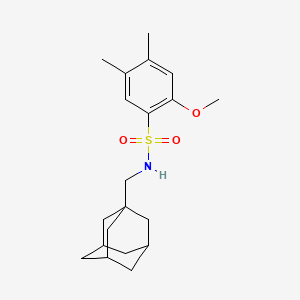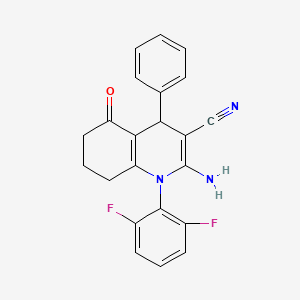![molecular formula C19H12ClF2N5O5 B11510842 7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11510842.png)
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a chloro(difluoro)methyl group, a furan ring, and a methoxy-nitrophenyl group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro(difluoro)methyl group, the furan ring, and the methoxy-nitrophenyl group. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro(difluoro)methyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The chloro(difluoro)methyl group and the furan ring are believed to play a crucial role in its binding to target proteins, leading to the modulation of their activity. The methoxy-nitrophenyl group may also contribute to its biological effects by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound lacks the nitro group, which may result in different biological activities and chemical properties.
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound lacks the methoxy group, which may affect its solubility and cellular uptake.
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound and its potential for various scientific research applications.
Properties
Molecular Formula |
C19H12ClF2N5O5 |
|---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H12ClF2N5O5/c1-31-12-6-10(5-11(7-12)27(29)30)23-18(28)14-9-17-24-13(15-3-2-4-32-15)8-16(19(20,21)22)26(17)25-14/h2-9H,1H3,(H,23,28) |
InChI Key |
NSLSLCPQNTWGHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510766.png)
![4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine](/img/structure/B11510768.png)
![3-(3,4-dichlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11510773.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11510784.png)

![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11510796.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B11510799.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B11510807.png)

![1,7-Bis-(4-fluoro-phenyl)-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11510817.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,3,4-trimethylbenzenesulfonamide](/img/structure/B11510834.png)
![N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide](/img/structure/B11510849.png)
